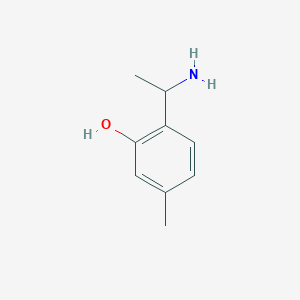

2-(1-Aminoethyl)-5-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(1-aminoethyl)-5-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,7,11H,10H2,1-2H3 |

InChI Key |

YFCQLDACTNMCAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N)O |

Origin of Product |

United States |

Contextual Overview and Research Significance of 2 1 Aminoethyl 5 Methylphenol

Nomenclature and Stereochemical Considerations of 2-(1-Aminoethyl)-5-methylphenol

The systematic naming and stereochemistry of this compound are crucial for its unambiguous identification and application in chemical synthesis.

The IUPAC name for the parent structure is this compound. However, due to the presence of a chiral center at the carbon atom of the ethyl group attached to the phenol (B47542) ring, this compound can exist as two enantiomers: (R)-2-(1-Aminoethyl)-5-methylphenol and (S)-2-(1-Aminoethyl)-5-methylphenol. chemscene.com The specific stereoisomer is denoted by the (R) or (S) prefix, which is determined by the Cahn-Ingold-Prelog priority rules. The CAS number for the (S)-enantiomer is 1213532-58-1. chemscene.com

Alternative names and synonyms for related and isomeric compounds include 6-Amino-m-cresol and 2-Hydroxy-4-methylaniline. scbt.com It is important to distinguish this compound from its structural isomers, such as 5-Amino-2-methylphenol and 2-Amino-5-methylphenol (B193566), which have different substitution patterns on the phenol ring. nih.govsigmaaldrich.com

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number (S-enantiomer) | 1213532-58-1 chemscene.com |

| Molecular Formula | C9H13NO chemscene.com |

| Molecular Weight | 151.21 g/mol chemscene.com |

Chemical Classifications and Structural Analogues in Academic Research

This compound belongs to the chemical class of amino alcohols and is more specifically categorized as a substituted phenol. Its structure comprises a phenol ring substituted with a methyl group and a 1-aminoethyl group. This combination of functional groups makes it a versatile building block in organic synthesis.

In academic research, a variety of structural analogues of this compound are studied to explore structure-activity relationships and develop new chemical entities. These analogues often involve modifications to the substitution pattern on the aromatic ring or alterations to the aminoethyl side chain.

Notable structural analogues and related compounds include:

Positional Isomers: These are compounds with the same molecular formula but different arrangements of substituents on the phenol ring. Examples include:

2-Amino-5-methylphenol nih.govchemscene.com

5-Amino-2-methylphenol sigmaaldrich.comthermofisher.com

2-Amino-4-methylphenol sigmaaldrich.com

3-Amino-5-methylphenol keyorganics.net

Analogues with Modified Side Chains: These compounds retain the phenol and amino functionalities but have different alkyl or aryl groups. An example is 5-[2-(1-Aminoethyl)-5-methylphenoxy]pentan-1-ol. nih.gov

Analogues with Additional Substituents: Researchers often synthesize analogues with additional functional groups on the phenol ring to modulate the compound's properties. An example is 2-amino-5-chlorophenol. researchgate.netresearchgate.net

Related Phenolic Compounds: Broader research often includes simpler phenolic structures to understand the contribution of different functional groups. Examples include:

2-Methylphenol (o-cresol) ymdb.ca

Phenol, 2-methyl-5-(1-methylethyl)- (Carvacrol) nist.gov

Amylmetacresol chemspider.com

| Compound Name | CAS Number | Key Structural Difference from this compound |

| 2-Amino-5-methylphenol | 2835-98-5 scbt.comnih.govchemscene.comsigmaaldrich.comsigmaaldrich.com | Amino group directly attached to the ring at position 2, no ethyl group. |

| 5-Amino-2-methylphenol | 2835-95-2 sigmaaldrich.comthermofisher.com | Amino and methyl groups are swapped in position. |

| 2-Amino-4-methylphenol | 95-84-1 sigmaaldrich.com | Methyl group is at position 4 instead of 5. |

| 3-Amino-5-methylphenol | 76619-89-1 keyorganics.net | Amino group is at position 3. |

| 5-[2-(1-Aminoethyl)-5-methylphenoxy]pentan-1-ol | Not readily available nih.gov | Addition of a pentan-1-ol ether group at the phenolic oxygen. |

| (R)-2-(1-Aminoethyl)phenol | 123983-05-1 | Lacks the methyl group on the phenol ring. |

| 5-(2-Aminoethyl)-2-methylphenol hydrochloride | 2287300-18-7 | Isomer with the aminoethyl group at position 5 and presented as a hydrochloride salt. |

| 5-[(1S)-1-aminoethyl]-2-methylphenol | 1213496-59-3 nih.gov | Isomer with the (S)-1-aminoethyl group at position 5. |

| 2-(2-aminoethyl)phenol (B125480) | Not readily available chemicalbook.com | Lacks the methyl group and the chiral center on the side chain. |

Broad Research Relevance within Organic and Medicinal Chemistry

The structural features of this compound and its analogues make them important in various areas of chemical research.

In organic chemistry , these compounds serve as valuable chiral building blocks for the synthesis of more complex molecules. The presence of both a nucleophilic amino group and a phenolic hydroxyl group allows for a wide range of chemical transformations. For instance, the amino group can be used in the formation of amides, sulfonamides, and imines, such as in the synthesis of Schiff bases. researchgate.netresearchgate.net The phenolic hydroxyl group can undergo etherification or esterification, providing further avenues for structural diversification. The synthesis of related aminophenols is also an active area of research, with various methods being developed for their preparation. researchgate.netgoogle.com

In medicinal chemistry , substituted aminophenols are recognized as important pharmacophores. While specific biological activities for this compound are not extensively documented in the provided search results, its structural motifs are present in compounds with a range of biological effects. The general class of aminophenols has been investigated for various therapeutic applications. The synthesis of novel derivatives is often driven by the search for new drug candidates. researchgate.net For example, related aminophenol derivatives have been explored for their potential as non-metallocene catalysts and in the synthesis of tridentate Schiff base ligands. scbt.comsigmaaldrich.com

Synthetic Methodologies and Advanced Chemical Transformations

Synthetic Pathways to 2-(1-Aminoethyl)-5-methylphenol and its Direct Precursors

The synthesis of this compound can be approached through several strategic pathways, each with its own set of precursors and reaction conditions. These methods range from direct assembly to multi-step sequences involving key intermediates.

Exploration of Direct Synthesis Approaches

Direct synthesis approaches aim to construct the this compound molecule in a minimal number of steps. While specific literature on the direct synthesis of this exact molecule is sparse, analogous transformations provide a foundational understanding. A plausible direct approach involves the reductive amination of a corresponding ketone precursor, 2-acetyl-5-methylphenol. This method would typically involve the reaction of the ketone with an ammonia (B1221849) source in the presence of a reducing agent.

Another potential direct route could be the amination of a precursor alcohol, 2-(1-hydroxyethyl)-5-methylphenol. This transformation, however, often requires harsh conditions and may lead to a mixture of products.

Preparation via Aminophenol Intermediates (e.g., 2-amino-5-methylphenol)

A common and versatile strategy for synthesizing substituted aminophenols involves utilizing readily available aminophenol intermediates. In this context, 2-amino-5-methylphenol (B193566) serves as a key starting material. nih.govsigmaaldrich.com This compound, also known as 6-amino-m-cresol, is a well-characterized substance used in various chemical syntheses. sigmaaldrich.com

One effective method for introducing the aminoethyl group is through the nucleophilic ring-opening of an epoxide by the aminophenol. researchgate.net For instance, reacting 2-amino-5-methylphenol with propylene (B89431) oxide would yield the corresponding β-amino alcohol. This reaction is often carried out under solvent-free conditions at elevated temperatures to achieve high regioselectivity and yield. researchgate.net The synthesis of 2-amino-5-methylphenol itself can be achieved through processes like the alkali fusion of 2-amino-5-methylbenzenesulfonic acid. google.com

| Intermediate | Reagent | Conditions | Product | Reference |

| 2-amino-5-methylphenol | Propylene Oxide | 90°C, Sealed ampoule | 1-((2-hydroxy-4-methylphenyl)amino)propan-2-ol | researchgate.net |

| 2-amino-5-methyl-benzenesulfonic acid Na-salt | KOH | 300°C, 15-20 bar | 2-amino-5-methylphenol-K-salt | google.com |

Reduction Strategies for Imino/Nitro Precursors

Reduction of imine or nitro groups presents a powerful tool for the synthesis of the target amine. This strategy involves the preparation of a precursor containing the desired carbon skeleton with a nitrogen-containing functional group at the appropriate oxidation state, which is then reduced in a final step.

A potential precursor is 2-(1-iminoethyl)-5-methylphenol, which can be formed by the condensation of 2-acetyl-5-methylphenol with ammonia. The subsequent reduction of the imine can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. organic-chemistry.org The choice of reducing agent and conditions can influence the selectivity and yield of the reaction. organic-chemistry.org

Alternatively, a nitro precursor such as 2-(1-nitroethyl)-5-methylphenol could be synthesized and subsequently reduced. A similar transformation has been documented for the synthesis of 2-(2-aminoethyl)phenol (B125480) from 2-(2-nitrovinyl)phenol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.com This method provides a high yield of the corresponding amine after workup. chemicalbook.com

| Precursor | Reducing Agent | Solvent | Yield | Reference |

| 2-(2-nitrovinyl)phenol | Lithium aluminum hydride | THF | 65% | chemicalbook.com |

| Various Imines | Sodium borohydride / Activating acid | Solvent-free | High | organic-chemistry.org |

Chiral Synthesis and Enantioselective Preparation of this compound Analogues

The presence of a chiral center at the α-carbon of the aminoethyl group in this compound invites the exploration of asymmetric synthetic methods to produce enantiomerically pure or enriched forms. Such chiral amines are valuable in medicinal chemistry and as ligands in catalysis. beilstein-journals.orgnih.gov

Asymmetric Catalysis in Aminophenol Synthesis

Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral molecules. frontiersin.org For the preparation of chiral aminophenol analogues, several catalytic strategies can be envisioned. Organocatalysis, which utilizes small chiral organic molecules, has emerged as a powerful tool. beilstein-journals.orgnih.govyoutube.com For example, hindered aminophenols themselves can act as highly efficient catalysts in the asymmetric addition of organoboron reagents to imines, suggesting a potential for auto-catalytic or cross-catalytic systems. beilstein-journals.orgnih.gov

The enantioselective reduction of a prochiral imine, such as 2-(1-iminoethyl)-5-methylphenol, is a direct approach. This can be achieved using a chiral catalyst, such as a chiral oxazaborolidine or a transition metal complex with a chiral ligand, in the presence of a reducing agent like borane (B79455) or through asymmetric transfer hydrogenation. polyu.edu.hk The enantioselectivity of these reactions is highly dependent on the structure of the catalyst and the substrate. polyu.edu.hk

| Reaction Type | Catalyst Type | Key Feature | Reference |

| Asymmetric addition to imines | Hindered aminophenol organocatalyst | Intermolecular hydrogen bonding for transition state stabilization | beilstein-journals.orgnih.gov |

| Asymmetric reduction of ketones | Chiral oxazaborolidines derived from amino alcohols | Steric and electronic effects of substituents on the catalyst | polyu.edu.hk |

| Enantioselective hydrosilylation of ketimines | Copper hydride with chiral phosphine (B1218219) ligand | Mild conditions and inexpensive silane | organic-chemistry.org |

Diastereoselective Synthetic Routes

When a molecule contains more than one chiral center, controlling the relative stereochemistry becomes crucial. Diastereoselective synthesis aims to selectively produce one diastereomer over others. For analogues of this compound that may possess additional stereocenters, diastereoselective routes are essential.

One established approach for the diastereoselective synthesis of vicinal amino alcohols starts from enantiopure amino acids. rsc.org This strategy involves building the desired carbon skeleton from a chiral pool starting material, thereby controlling the stereochemistry at one center, and then creating the new stereocenter with a high degree of diastereoselectivity.

Another powerful method involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. While specific examples for the target molecule are not available, the principles of diastereoselective alkylation of chiral templates, such as diketopiperazines, demonstrate the potential for creating quaternary α-amino acids with high diastereoselectivity and enantiomeric excess. nih.gov

Derivatization and Analogue Generation Strategies

The strategic modification of this compound is a key approach to generating novel compounds. The inherent reactivity of its functional groups—the phenolic hydroxyl, the primary amine on the ethyl substituent, and the aromatic ring—allows for a diverse range of chemical transformations. These modifications are pivotal for exploring the molecule's potential in various chemical contexts.

Synthesis of Schiff Bases and Azomethine Derivatives

The reaction between the primary amino group of an aminophenol derivative and a carbonyl compound, such as an aldehyde or ketone, is a fundamental method for synthesizing Schiff bases, also known as azomethines. This condensation reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (imine).

While specific examples detailing the synthesis of Schiff bases from this compound are not extensively documented, the general methodology is well-established using structurally similar aminophenols. For instance, 2-amino-5-methylphenol readily reacts with various aldehydes to form the corresponding Schiff base derivatives. nih.govsemanticscholar.org This transformation is often catalyzed by a small amount of acid or can be carried out in a suitable solvent like ethanol, sometimes with the aid of microwave irradiation to accelerate the reaction. biointerfaceresearch.com A notable example involves the synthesis of a fluorescent chemosensor where 2-amino-5-methylphenol is condensed with 5-(difluoromethoxy)-2-hydroxybenzaldehyde. semanticscholar.org

The general reaction is as follows: R-CHO + H₂N-Ar-OH → R-CH=N-Ar-OH + H₂O (where H₂N-Ar-OH represents an aminophenol)

These reactions are highly efficient and provide a straightforward route to a wide range of imine-containing molecules. The resulting Schiff bases are valuable intermediates and have been studied for their coordination chemistry with various metal ions. nih.govrsc.orgresearchgate.net

Table 1: Examples of Schiff Base Synthesis from Related Aminophenols

| Amine Reactant | Aldehyde/Ketone Reactant | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-chlorophenol | N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate | Ethanol | Reflux, with triethylamine | N₂O₂ Schiff base | nih.gov |

| 2-Aminophenol | Salicylaldehyde (B1680747) | Not specified | Not specified | N₂O₂ Ligand (MJ₁) | rsc.org |

| 2-Aminophenol | 4-Bromo-2-hydroxybenzaldehyde | Not specified | Not specified | N₂O₂ Ligand (MJ₂) | rsc.org |

| 2,5-Diaminothiophene-3,4-dicarboxylic acid diethyl ester | Various dialdehydes | Chloroform | Catalytic trifluoroacetic acid (TFA) | Thiophenoazomethines | nih.gov |

| 2-Amino-5-methylphenol | 2,6-Diformyl-4-methylphenol | Not specified | 1:2 condensation | Tridentate Schiff base | nih.gov |

Functional Group Manipulations on the Phenolic and Amino Moieties

The phenolic hydroxyl and the primary amino groups in this compound are prime targets for functional group interconversions, enabling the fine-tuning of the molecule's properties.

Reactions of the Phenolic Moiety: The hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters. Ether synthesis, often achieved via the Williamson ether synthesis, involves deprotonating the phenol (B47542) with a base (e.g., NaH, K₂CO₃) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. O-acylation can be performed using acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine.

Reactions of the Amino Moiety: The primary amine is nucleophilic and can be readily modified. N-acylation with acyl chlorides or anhydrides yields stable amide derivatives. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), is a powerful method for N-alkylation. Furthermore, the amino group can be converted into other functional groups, such as sulfonamides, by reacting with sulfonyl chlorides. rsc.org

These manipulations are fundamental in synthetic chemistry for creating libraries of analogues from a common scaffold.

Incorporation into Complex Heterocyclic Systems

The structure of this compound is an ideal precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and oxygen. The ortho-disposition of the aminoethyl and hydroxyl groups on the aromatic ring facilitates intramolecular cyclization reactions to form fused ring systems.

A prominent example of such a transformation is the synthesis of benzoxazoles. 2-Aminophenols are known to react with carboxylic acids, acyl chlorides, or orthoesters under dehydrating conditions to yield benzoxazole (B165842) derivatives. For this compound, a similar cyclization could be envisaged. The reaction typically involves an initial N-acylation of the amino group, followed by an acid-catalyzed intramolecular cyclodehydration, where the phenolic oxygen attacks the carbonyl carbon of the newly formed amide.

This strategy allows for the integration of the this compound core into more rigid and complex heterocyclic frameworks. The synthesis of heterocycles from various starting materials, including those with amine and hydroxyl functionalities, is a cornerstone of medicinal and materials chemistry. rsc.orgacgpubs.org

Mannich Base Formation and Related Condensation Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. The resulting products are β-amino-carbonyl compounds known as Mannich bases.

The this compound molecule can participate in the Mannich reaction in two distinct ways:

As the Phenolic Substrate: The aromatic ring of the phenol is activated by the hydroxyl group, making the protons at the ortho and para positions (positions 4 and 6) acidic. It can therefore act as the active hydrogen compound, reacting with formaldehyde and an external amine (e.g., dimethylamine, piperidine) to yield a new Mannich base where an aminomethyl group is attached to the phenolic ring. nih.gov

As the Amine Component: The primary amine of the 1-aminoethyl group can act as the amine reagent in the reaction. In this role, it would react with formaldehyde and an active hydrogen compound (such as a ketone, alkyne, or another phenol) to introduce the 2-(1-(5-methyl-2-hydroxyphenyl)ethylamino)methyl moiety onto the substrate.

The amine exchange reaction is another related transformation, where the dialkylamino group of a pre-formed Mannich base is displaced by another amine. tubitak.gov.tr For instance, a β-dimethylaminoketone can react with an arylamine to furnish a β-arylaminoketone, demonstrating the versatility of these intermediates in generating diverse structures. tubitak.gov.tr

Table 2: Examples of Mannich Base Syntheses with Phenolic Compounds

| Phenolic Substrate | Amine Reagent | Carbonyl Source | Product Type | Reference |

|---|---|---|---|---|

| 4-Hydroxyacetophenone | Piperidine | Formaldehyde | Phenolic Mannich base of chalcone (B49325) analogue | nih.gov |

| 2-Hydroxy-5-methylacetophenone | Various arylamines | (from amine exchange with 3-dimethylamino-1-(2'-hydroxy-5'-methylphenyl)propan-1-one HCl) | β-Arylaminoketones | tubitak.gov.tr |

| 5-Substituted 2-hydroxy-5H-benzo[b]carbazole-6,11-diones | Not specified | Not specified | Phenolic Mannich bases | nih.gov |

| (E)-2-{[-2-(2,4-dinitrophenyl)hydrazono]methyl}phenol | Morpholine, Piperazine, Diphenylamine | Formaldehyde | Mannich bases with antioxidant activity | nih.gov |

| 2-Hydroxy-phenyl-phenyl amino-methyl]-pyrrole-2-5-dione | Succinimide (B58015), Benzaldehyde, Aniline | (Multi-component reaction) | N-substituted succinimide Mannich base | sphinxsai.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed atomic arrangement of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the carbon-hydrogen framework can be mapped out.

The ¹H NMR spectrum of 2-(1-Aminoethyl)-5-methylphenol is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for three protons on the substituted benzene (B151609) ring. The aliphatic region would contain signals for the aminoethyl and methyl groups. The protons of the hydroxyl (-OH) and amino (-NH₂) groups would also be present, often as broad signals that can be confirmed by D₂O exchange.

Based on analogues like 1-(2-hydroxy-4-methylphenyl)ethanone and various phenethylamines, the predicted chemical shifts are detailed in the table below. nih.gov The three aromatic protons (H-3, H-4, H-6) would exhibit a splitting pattern determined by their ortho and meta coupling relationships. The ethyl group side chain would present as a quartet for the methine proton (-CH) coupled to the three methyl protons, and a corresponding doublet for the terminal methyl group (-CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-CH₃ | ~2.2-2.3 | Singlet (s) | N/A |

| -CH(NH₂)-CH₃ | ~1.3-1.5 | Doublet (d) | ~6-7 |

| -CH(NH₂)-CH₃ | ~4.0-4.2 | Quartet (q) | ~6-7 |

| Ar-H (H-6) | ~6.9-7.1 | Singlet (or narrow doublet) | ~2 |

| Ar-H (H-4) | ~6.7-6.8 | Doublet (d) | ~8 |

| Ar-H (H-3) | ~6.6-6.7 | Doublet (d) | ~8 |

| -NH₂ | Variable (broad) | Singlet (s) | N/A |

| -OH | Variable (broad) | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, nine distinct carbon signals are expected. Six of these will be in the aromatic region (110-160 ppm), with the carbon bearing the hydroxyl group (C-2) being the most downfield shifted. The remaining three signals in the aliphatic region correspond to the aromatic methyl carbon and the two carbons of the aminoethyl side chain. The predicted shifts are based on data from 2-amino-5-methylphenol (B193566) and 1-(2-hydroxy-4-methylphenyl)ethanone. nih.govnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-CH₃ | ~20-22 |

| -CH(NH₂)-CH₃ | ~23-25 |

| -CH(NH₂)-CH₃ | ~50-55 |

| C-3, C-4, C-6 (Aromatic CH) | ~115-130 |

| C-1, C-5 (Aromatic Quaternary C) | ~130-145 |

| C-2 (Aromatic C-OH) | ~150-155 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. Key correlations would be observed between the methine proton and the terminal methyl protons of the aminoethyl group, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. This experiment would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, such as the aromatic C-H pairs and the aliphatic C-H and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the molecular fragments. For instance, HMBC would show correlations from the benzylic proton (-CH(NH₂)-) to the aromatic carbons (C-1, C-2, C-6), and from the aromatic methyl protons to carbons C-4, C-5, and C-6, thereby confirming the substitution pattern and the position of the side chain.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups. For this compound, the spectra would be characterized by several key absorption bands. Data from the precursor 2-amino-5-methylphenol provides a reliable reference for the phenolic and aromatic amine portions of the molecule. sigmaaldrich.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) | 3200-3600 | Broad, Strong |

| N-H Stretch | Primary Amine | 3300-3500 | Two bands, Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH, -CH₃ | 2850-2960 | Medium-Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1500-1600 | Medium-Strong |

| N-H Bend | Primary Amine | 1580-1650 | Medium |

| C-O Stretch | Phenol | 1200-1260 | Strong |

| C-N Stretch | Amine | 1020-1250 | Medium-Weak |

Raman spectroscopy would provide complementary information, particularly for the non-polar aromatic ring and C-C backbone vibrations.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis spectroscopy measures the electronic transitions within a molecule. The phenolic ring, substituted with an amino group (an auxochrome) and an alkyl group, constitutes the primary chromophore. The spectrum is expected to show absorption maxima (λmax) in the ultraviolet region, likely around 280-300 nm, which is characteristic of substituted phenols. sigmaaldrich.com

Fluorescence spectroscopy measures the emission of light from an excited electronic state. Phenols and anilines can be fluorescent, and it is plausible that this compound would exhibit fluorescence. The specific emission wavelength and quantum yield would depend on the solvent environment and pH, but this technique could serve as a sensitive detection method.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound (C₉H₁₁NO), the calculated molecular weight is approximately 151.19 g/mol .

Electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺˙) at m/z 151. The most characteristic fragmentation pathway for this structure is the benzylic cleavage—the breaking of the bond between the two side-chain carbons. This would result in the loss of a methyl radical (•CH₃) to form a highly stable, resonance-delocalized cation at m/z 136 ([M-15]⁺). This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 151 | [M]⁺˙ (Molecular Ion) | Parent Molecule |

| 136 | [M - CH₃]⁺ | Loss of methyl radical from aminoethyl side chain (Benzylic Cleavage) |

| 107 | [M - CH₃CHNH₂]⁺ | Cleavage of the bond between the ring and the side chain |

X-ray Crystallography for Solid-State Structural Determination

Despite its importance, there is no publicly available X-ray crystallographic data for this compound or its common salts in the Cambridge Structural Database (CSD) or other accessible crystallographic repositories. Such a study would provide unequivocal proof of its chemical structure and offer insights into its solid-state packing and intermolecular interactions.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

This table illustrates the type of data that would be obtained from an X-ray crystallography experiment. However, no such data has been found in the literature for the title compound.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a crucial analytical technique used to determine the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a sample. This method serves to verify the empirical and molecular formula of a synthesized compound, ensuring its purity and confirming that the correct product has been obtained.

The theoretical elemental composition of this compound (C₉H₁₃NO) can be calculated based on its atomic constituents. However, a search of the scientific literature did not yield any published experimental data from elemental analysis to compare with these theoretical values.

Table 2: Elemental Microanalysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 71.49 | Data not available |

| Hydrogen (H) | 8.67 | Data not available |

| Nitrogen (N) | 9.26 | Data not available |

| Oxygen (O) | 10.58 | Data not available |

This table presents the expected (theoretical) elemental composition of this compound alongside a column for experimental values, which are currently unavailable in published research.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure and properties of molecules. By approximating the complex many-electron problem to a more manageable one based on electron density, DFT offers a balance of accuracy and computational efficiency. For 2-(1-Aminoethyl)-5-methylphenol, DFT and its time-dependent extension (TD-DFT) have been instrumental in elucidating its structural and electronic properties. nih.govresearchgate.net

Geometric Optimization and Conformational Landscape Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using DFT methods, typically with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of this compound are calculated to find the lowest energy conformation. nih.gov This process involves systematically adjusting the atomic coordinates until a minimum on the potential energy surface is located.

The conformational landscape of this compound is of particular interest due to the rotatable bonds in its aminoethyl side chain. Different orientations of the amino and methyl groups relative to the phenol (B47542) ring can lead to various conformers with distinct energy levels. A thorough analysis reveals the most stable conformer and the energy barriers between different conformations, which is crucial for understanding how the molecule might interact with its environment.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-O | ~1.36 Å | |

| C-N | ~1.47 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-O-H | ~109° | |

| C-C-N | ~110° | |

| Dihedral Angle | C-C-C-N | Varies with conformer |

Note: These are representative values and the actual calculated values would be more precise.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich phenol ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. TD-DFT calculations can further use these orbital energies to predict the molecule's UV-visible absorption spectrum. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -0.5 to -1.0 eV |

| HOMO-LUMO Gap | 4.5 to 5.5 eV |

Note: These are typical energy ranges and can vary based on the specific DFT functional and basis set used.

Molecular Electrostatic Potential (MESP) Mapping and Electrostatic Properties

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MESP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

In the MESP of this compound, regions of negative electrostatic potential (typically colored red or yellow) are found around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating these are areas rich in electrons and susceptible to electrophilic attack. Regions of positive potential (blue) are generally located around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the hydrogens of the amino group. This information is critical for understanding hydrogen bonding and other non-covalent interactions.

Global and Local Chemical Reactivity Parameters

To quantify the chemical reactivity predicted by HOMO-LUMO analysis and MESP maps, a set of global and local reactivity descriptors can be calculated using DFT. These parameters provide a more nuanced understanding of the molecule's reactivity.

Global Reactivity Descriptors:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local Reactivity Descriptors:

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

These calculated parameters for this compound help to build a comprehensive picture of its chemical behavior in various reaction environments.

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. nih.gov This method is invaluable in drug discovery and materials science for understanding and predicting molecular interactions.

In studies involving this compound, molecular docking can be used to investigate its potential binding to biological targets. The process involves placing the optimized structure of the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations can then be employed to study the stability of the docked complex over time. By simulating the movements of atoms and molecules, MD provides insights into the flexibility of the binding site and the dynamic nature of the interactions.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (Scoring Function) | -7.0 to -9.0 kcal/mol |

| Key Interacting Residues | e.g., Asp, Ser, Tyr |

| Types of Interactions | Hydrogen bonds with amino and hydroxyl groups, pi-pi stacking with the phenol ring |

Note: These are illustrative values and would depend on the specific protein target.

Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Characterization

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal structure. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions. Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds.

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution |

| H···H | 40-50% |

| O···H/H···O | 20-30% |

| C···H/H···C | 15-25% |

| N···H/H···N | 5-15% |

Note: These percentages are representative and would be specific to the crystal structure of the compound.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) properties of molecules are a subject of intense research due to their potential applications in photonics, telecommunications, and optical data storage. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the NLO response of novel materials before their synthesis. The NLO response arises from the interaction of a material with an intense electromagnetic field, such as that from a laser, leading to changes in the material's optical properties.

The key parameters that quantify a molecule's NLO response are the first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ). A large hyperpolarizability value is indicative of a strong NLO response. Quantum chemical calculations are employed to determine these values. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are used to study the electronic properties and hyperpolarizabilities. swissadme.chsigmaaldrich.com For instance, studies on related phenol-based Schiff base compounds have utilized the B3LYP functional with the 6-311++G(d,p) basis set to perform these calculations. swissadme.chnih.gov

Such calculations often reveal that molecules with significant charge transfer, typically from an electron-donating group to an electron-accepting group through a π-conjugated system, exhibit enhanced NLO properties. expasy.org The solvent environment can also influence NLO properties by perturbing the electronic energy levels of the molecule. swissadme.chnih.gov While specific NLO calculations for this compound are not available in the literature, the methods described are standard for evaluating its potential as an NLO material.

To illustrate the output of such computational studies, the calculated NLO properties for a related Schiff base, 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol, are presented below as an example.

Table 1: Example NLO Properties for an Analogous Compound

| Parameter | Gas Phase | Cyclohexane | Ethanol |

|---|---|---|---|

| β (esu) | 5.88 x 10⁻³⁰ | 7.99 x 10⁻³⁰ | 6.89 x 10⁻³⁰ |

| γ (esu) | 4.09 x 10⁻³⁵ | 5.92 x 10⁻³⁵ | 4.89 x 10⁻³⁵ |

Data derived from a study on 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol and is for illustrative purposes only. swissadme.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. vls3d.com These models are fundamental in medicinal chemistry and toxicology for designing new molecules with desired activities and for predicting the properties of untested chemicals, thereby reducing the need for extensive experimental work. nih.govnih.gov

A QSAR model is expressed as a mathematical equation: Activity = f(descriptors) + error vls3d.com

The development of a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.govwisdomlib.org

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), electronic (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic (e.g., LogP) properties. ayushcoe.in

Model Generation: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.govwisdomlib.org

Validation: The model's statistical significance and predictive power are rigorously assessed. Key statistical parameters include the coefficient of determination (R²) and the cross-validation coefficient (Q²). A high value for both indicates a robust and predictive model. uq.edu.au

Although no specific QSAR model for this compound has been published, its structural features (a phenol ring, an amino group, and alkyl substituents) can be readily converted into descriptors for inclusion in a QSAR study for any relevant biological activity.

Table 2: Conceptual Components of a QSAR Model

| Component | Description | Example Descriptors/Variables |

|---|---|---|

| Dependent Variable | The biological activity or property to be predicted. | IC₅₀, log(1/C), Inhibition (%) |

| Independent Variables (Descriptors) | Numerical representations of molecular structure. | Hydrophobic: LogPElectronic: Dipole Moment, HOMO/LUMO EnergyTopological: Wiener Index, Molecular Connectivity |

| Statistical Method | The algorithm used to create the relationship. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |

| Validation Metrics | Statistics used to assess the model's quality. | R² (Coefficient of Determination), Q² (Cross-validation Coefficient) |

ADME-Related Computational Prediction Methodologies (Excluding Toxicity Profiles)

In drug discovery, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for its development into a viable drug. click2drug.org In silico computational tools have become indispensable for predicting these properties at an early stage, allowing for the prioritization of candidates with favorable pharmacokinetic profiles and reducing late-stage failures. nih.gov A variety of free and commercial software packages, such as SwissADME and pkCSM, are widely used for these predictions. nih.govnih.gov

These tools use a molecule's structure, typically entered as a SMILES string, to calculate various physicochemical properties and predict ADME parameters. Key non-toxicological ADME properties that are commonly predicted include:

Absorption:

Human Intestinal Absorption (HIA): Predicts the percentage of a compound that will be absorbed through the human gut. nih.gov

Caco-2 Permeability: Models the flux of a compound across Caco-2 cell monolayers, which is an in vitro model for the intestinal wall. It is often expressed as a logarithm of the apparent permeability coefficient (logPapp).

Distribution:

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB and enter the central nervous system. This is often a binary (Yes/No) prediction or a logBB value.

Plasma Protein Binding (PPB): Estimates the extent to which a compound will bind to proteins in blood plasma, which affects its availability to reach target tissues.

Using the SMILES string for this compound, CC(N)c1c(O)ccc(C)c1 , its ADME properties were predicted using the pkCSM predictive model. The results are summarized in the table below.

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Unit/Interpretation |

|---|---|---|

| Absorption | ||

| Water Solubility | -1.741 | log(mol/L) |

| Caco-2 Permeability | 0.493 | log(Papp cm/s) |

| Intestinal Absorption (Human) | 88.358 | % Absorbed |

| Distribution | ||

| VDss (Human) | 0.057 | log(L/kg) |

| Fraction Unbound (Human) | 0.543 | Fraction |

| BBB Permeability | -0.999 | logBB |

| CNS Permeability | -2.483 | logPS |

| Metabolism | ||

| CYP2D6 Substrate | Yes | - |

| CYP3A4 Substrate | No | - |

| Excretion | ||

| Total Clearance | 0.352 | log(mL/min/kg) |

Data generated using the pkCSM predictive web server. nih.govuq.edu.au

Biochemical Interactions and Molecular Mechanisms of Action

Interactions with Biological Macromolecules and Receptors

The biological effects of a chemical compound are fundamentally dictated by its interactions with macromolecules within the body. These interactions can lead to a cascade of cellular responses.

Protein Binding Modes and Affinities

The ability of 2-(1-Aminoethyl)-5-methylphenol to bind to proteins is a critical determinant of its potential pharmacological or toxicological effects. The affinity and mode of binding govern the stability of the protein-ligand complex and the subsequent biological response. Key aspects to be investigated would include:

Identification of Protein Targets: Determining which proteins this compound interacts with is the first step. This can be achieved through techniques such as affinity chromatography-mass spectrometry.

Binding Affinity (Kd): Quantifying the binding affinity, typically represented by the dissociation constant (Kd), indicates the concentration of the compound required to occupy 50% of the target protein's binding sites.

Thermodynamics of Binding: Isothermal titration calorimetry (ITC) could be employed to determine the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), providing insight into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).

Structural Basis of Interaction: X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could reveal the precise atomic-level interactions between this compound and its protein targets, identifying the specific amino acid residues involved in binding.

Table 1: Protein Binding Data for this compound

| Protein Target | Binding Affinity (Kd) | Thermodynamic Parameters (ΔH, ΔS) | Key Interacting Residues |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Nucleic Acid (DNA) Interaction Modes and Binding Affinities

Interactions between small molecules and nucleic acids, such as DNA, can have profound effects on genetic processes. For this compound, it would be crucial to understand:

Mode of Binding: Does the compound intercalate between DNA base pairs, bind to the major or minor groove, or interact electrostatically with the phosphate (B84403) backbone? Techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can provide insights into the mode of interaction.

Binding Constant (Kb): Spectroscopic titration methods can be used to calculate the binding constant, which quantifies the affinity of the compound for DNA.

Sequence Selectivity: Determining if this compound shows a preference for specific DNA sequences (e.g., AT-rich or GC-rich regions) is important for understanding its potential to target specific genes.

Table 2: DNA Interaction Data for this compound

| DNA Type | Binding Mode | Binding Affinity (Kb) | Sequence Selectivity |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., α-amylase, α-glucosidase)

Given its phenolic structure, this compound could potentially inhibit various enzymes. The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy in managing hyperglycemia. Research in this area would involve:

Inhibitory Potency (IC50): Determining the concentration of the compound required to inhibit 50% of the enzyme's activity.

Kinetics of Inhibition: Lineweaver-Burk or Dixon plots can be used to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed). This reveals whether the compound binds to the enzyme's active site or an allosteric site.

Inhibition Constants (Ki, Ki'): These constants provide a more precise measure of the inhibitor's potency than the IC50 value.

Table 3: Enzyme Inhibition Data for this compound

| Enzyme | IC50 | Type of Inhibition | Inhibition Constant (Ki) |

| α-Amylase | Data Not Available | Data Not Available | Data Not Available |

| α-Glucosidase | Data Not Available | Data Not Available | Data Not Available |

Mechanisms of Oxidative Stress Modulation

Phenolic compounds are well-known for their antioxidant properties. Investigating how this compound modulates oxidative stress is essential to understanding its potential cytoprotective effects.

Free Radical Scavenging Pathways

The direct quenching of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a primary mechanism of antioxidant action. Key areas of investigation would include:

Scavenging of Specific Radicals: Assessing the ability of this compound to scavenge various free radicals, such as the hydroxyl radical (•OH), superoxide (B77818) anion (O2•−), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Mechanism of Scavenging: Determining whether the scavenging occurs via hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or other mechanisms.

Structure-Activity Relationship: The position of the hydroxyl and aminoethyl groups on the phenol (B47542) ring would significantly influence its radical scavenging ability.

Table 4: Free Radical Scavenging Activity of this compound

| Free Radical | Scavenging Activity (e.g., IC50) | Proposed Scavenging Pathway |

| DPPH | Data Not Available | Data Not Available |

| Hydroxyl Radical | Data Not Available | Data Not Available |

| Superoxide Anion | Data Not Available | Data Not Available |

Modulation of Endogenous Antioxidant Systems

In addition to direct scavenging, compounds can exert antioxidant effects by upregulating the body's own defense systems. Research should explore whether this compound can:

Activate Transcription Factors: Investigate its ability to activate transcription factors like Nrf2 (nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response.

Enhance Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in the presence of the compound.

Table 5: Effect of this compound on Endogenous Antioxidant Systems

| Endogenous System | Effect (e.g., Upregulation/Downregulation) | Mechanism of Modulation |

| Nrf2 Pathway | Data Not Available | Data Not Available |

| Superoxide Dismutase (SOD) | Data Not Available | Data Not Available |

| Catalase (CAT) | Data Not Available | Data Not Available |

| Glutathione Peroxidase (GPx) | Data Not Available | Data Not Available |

Due to a lack of available scientific data regarding the biochemical interactions and molecular mechanisms of action for the chemical compound "this compound," the requested article cannot be generated. Extensive searches for information on its specific cellular and subcellular targets, as well as its biochemical reactivity and metabolic pathways, did not yield any relevant research findings.

The scientific literature does not appear to contain studies investigating the specific topics outlined in the request for "this compound." Therefore, it is not possible to provide a detailed and accurate article that adheres to the user's strict requirements for content and structure.

It is important to distinguish this compound from the similarly named "2-Amino-5-methylphenol," for which some research is available but which is a chemically distinct molecule. The provided instructions to focus solely on "this compound" and the absence of data for this specific compound preclude the creation of the requested content.

Applications in Chemical Research and Development As Precursors or Probes

Role as Synthetic Intermediates for Complex Chemical Structures

As a synthetic intermediate, 2-(1-Aminoethyl)-5-methylphenol offers a versatile scaffold for the construction of more complex molecules, including those with potential biological activity. The presence of three distinct functional groups—the phenolic hydroxyl, the primary amine, and the aromatic ring—allows for a variety of chemical transformations.

The amino and hydroxyl groups are particularly useful for building heterocyclic structures. For instance, these groups can participate in condensation reactions with bifunctional reagents to form five-membered and other heterocyclic rings, which are common motifs in many biologically active compounds. nih.govacgpubs.orgyoutube.com The specific substitution pattern of this compound can influence the regiochemistry of these cyclization reactions, leading to the formation of specific isomers.

Furthermore, the chiral center at the aminoethyl group makes it a valuable precursor for the asymmetric synthesis of complex natural products and pharmaceutical agents. nih.gov By utilizing a specific enantiomer of this compound, chemists can introduce a defined stereocenter early in a synthetic sequence, which can then direct the stereochemical outcome of subsequent reactions. This approach is fundamental in the creation of enantiomerically pure drugs and other biologically active molecules.

A derivative of the parent compound, 5-[2-(1-Aminoethyl)-5-methylphenoxy]pentan-1-ol, illustrates how the core structure can be elaborated into more complex forms, in this case by etherification of the phenolic hydroxyl group. nih.gov This demonstrates the potential for creating a diverse library of compounds from this versatile starting material.

Application in Catalyst Development and Ligand Design

The design of effective catalysts is a cornerstone of modern chemistry, and this compound serves as a valuable building block for the synthesis of novel ligands for catalytic applications. The presence of both a hard Lewis basic amine and a phenolic oxygen atom allows for the formation of stable chelate complexes with a variety of metal centers.

The chiral nature of the aminoethyl group is particularly advantageous in the development of ligands for asymmetric catalysis. nih.gov By coordinating to a metal, the chiral environment created by the ligand can influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. This is a critical aspect in the synthesis of chiral drugs and agrochemicals.

The synthesis of tridentate Schiff base ligands can be achieved using related aminophenol compounds, highlighting a potential route for the application of this compound. sigmaaldrich.comscbt.com These ligands, which can be readily prepared through the condensation of the amine with a suitable aldehyde, can coordinate to metal ions to form active catalysts for a range of organic transformations. While direct examples with this compound are not extensively documented, the established chemistry of similar compounds strongly suggests its potential in this area.

Use as Chiral Auxiliaries or Sensors in Stereochemical Analysis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. nih.govwikipedia.org Given its chiral nature, this compound has the potential to be employed as a chiral auxiliary. After guiding the stereoselective transformation, the auxiliary can be removed and ideally recycled. This strategy is a powerful tool for the synthesis of enantiomerically pure compounds. nih.gov

More directly, derivatives of similar amino-phenols have been successfully utilized as chiral sensors for the determination of the absolute configuration of other molecules. While specific research on this compound as a chiral sensor is limited, the principle has been demonstrated with closely related structures. These sensors typically work by forming diastereomeric complexes with the analyte, which can then be distinguished using techniques such as NMR spectroscopy. The different spatial arrangements of the diastereomers lead to distinct chemical shifts, allowing for the determination of the enantiomeric composition of the analyte.

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, allowing for the visualization and tracking of specific molecules or processes within a living cell. mdpi.com The development of such probes often involves the incorporation of a reporter group, such as a fluorophore, onto a molecule that can interact with a biological target. nih.govnih.govresearchgate.net

The structure of this compound, with its reactive amino and phenolic groups, provides convenient handles for the attachment of such reporter groups. While there is no direct evidence in the provided search results for the development of this compound as a chemical probe, its potential is evident from the general principles of probe design. For example, the amino group could be functionalized with a fluorescent dye to create a probe for a specific biological target. The development of imaging agents often follows a pathway similar to drug discovery, with a focus on creating molecules that can selectively bind to a target of interest. nih.govnih.govresearchgate.netmdpi.com The core structure of this compound could serve as a scaffold for the development of such targeted imaging agents.

Emerging Research Directions and Future Perspectives

Advanced Synthetic Methodologies for Highly Substituted Derivatives

The creation of highly substituted derivatives of 2-(1-Aminoethyl)-5-methylphenol is crucial for exploring and fine-tuning its potential applications. Modern synthetic chemistry offers a toolkit for generating molecular diversity from this core structure. Methodologies applicable to this class of compounds often involve the strategic modification of the amino and hydroxyl groups or further substitution on the aromatic ring.

For instance, a common strategy for synthesizing related amino-phenols involves the reduction of a precursor molecule. The synthesis of the analogue 2-(2-aminoethyl)phenol (B125480) can be achieved by the reduction of 2-(2-nitrovinyl)phenol using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This approach could be adapted for the synthesis of this compound from a corresponding nitrostyrene (B7858105) derivative.

Furthermore, functionalization of the aminophenol core can lead to compounds with novel properties. Research on 2-(2-thiazolylazo)-5-aminophenols has demonstrated that N-sulphonated derivatives can be synthesized to create water-soluble chromogenic reagents. This involves reacting the parent aminophenol with reagents like 2-bromoethanesulphonic acid or propanesultone to attach sulphoalkyl groups to the nitrogen atom. Such strategies could be employed to create water-soluble and functionally diverse derivatives of this compound for various analytical or biological applications.

Rational Design and High-Throughput Screening for Enhanced Bioactivity

The aminophenol motif is present in numerous bioactive compounds. A well-known example is 4-aminophenol, which serves as the final intermediate in the industrial synthesis of the widely used analgesic, paracetamol. wikipedia.org This precedent suggests that derivatives of this compound could possess significant biological activity. The process of discovering these activities is being revolutionized by rational design and high-throughput screening (HTS).

Rational design involves using the structural information of a biological target to design molecules that can interact with it in a specific way. This is often combined with computational methods like molecular docking. For example, a combination of Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking has been successfully used to design novel radiotracers for Parkinson's disease by targeting the dopamine (B1211576) transporter. mdpi.com A similar approach could be applied to a library of virtual derivatives of this compound to predict their affinity for specific enzymes or receptors, thereby prioritizing the most promising candidates for synthesis and testing.

Once synthesized, these derivatives can be rapidly evaluated using HTS techniques. The related compound, 2-Amino-5-methylphenol (B193566), has been shown to react with hemoglobin to form a product that inhibits poliovirus proliferation, indicating potential antiviral applications. sigmaaldrich.com An HTS campaign could screen a library of this compound analogues against a wide array of biological targets, including viruses, bacteria, or cancer cell lines, to uncover new therapeutic leads.

Integration of Advanced Computational Models with Experimental Validation

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, saving significant time and resources in the laboratory. For a molecule like this compound, computational models can offer deep insights that guide experimental work.

Density Functional Theory (DFT) is a computational method used to study the electronic structure of molecules. It can be employed to perform geometry optimization, analyze frontier molecular orbitals (HOMO and LUMO), calculate molecular electrostatic potential (MEP), and predict spectroscopic data like IR and NMR spectra. researchgate.net Such studies can reveal information about the molecule's stability, reactivity, and the most likely sites for chemical reactions.

For aminophenols, which are known to form specific intermolecular interactions, computational methods like Synthon-based Crystal Structure Prediction (SynCSP) and Hirshfeld surface analysis can be used to predict and analyze their crystal packing and hydrogen-bonding networks. researchgate.net This is crucial for understanding their solid-state properties and for designing crystalline materials with desired characteristics. QSAR models, which correlate chemical structure with biological activity, are another key computational tool. Software like Dragon can calculate thousands of molecular descriptors, which are then used to build predictive models for properties ranging from bioactivity to blood-brain barrier permeability. mdpi.com

| Computational Method | Primary Application | Information Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural and Electronic Analysis | Optimized geometry, molecular orbital energies, electrostatic potential, predicted spectra (IR, NMR) | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of Biological Activity | Correlates molecular descriptors with bioactivity to predict the potency of new derivatives | mdpi.com |

| Molecular Docking | Binding Pose and Affinity Prediction | Simulates the interaction of a ligand with a biological target (e.g., protein) to predict binding mode and affinity | mdpi.com |

| Crystal Structure Prediction (CSP) | Solid-State Structure Analysis | Predicts how molecules will pack in a crystal, identifying likely polymorphs and hydrogen-bonding patterns | researchgate.net |

| Hirshfeld Surface Analysis | Intermolecular Interaction Analysis | Visualizes and quantifies intermolecular contacts within a crystal structure | researchgate.net |

Exploration of Supramolecular Chemistry and Self-Assembly of Analogues

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a field where aminophenols have shown particularly interesting behavior. youtube.com The ability of the amino and hydroxyl groups to act as both hydrogen bond donors and acceptors allows these molecules to form well-defined, predictable structural motifs known as supramolecular synthons. acs.org

Studies on a family of aminophenols have identified several key synthons that dictate their crystal packing. acs.orgresearchgate.net These include tetrameric loops, infinite chains, and sheet structures. researchgate.netacs.org The prevalence of one synthon over another can be influenced by steric factors and the relative positions of the functional groups on the aromatic ring. Understanding these synthons is fundamental to crystal engineering, allowing for the design of new materials with tailored properties.

Beyond discrete crystal structures, phenolic compounds can undergo self-assembly to form larger, more complex architectures. acs.org For example, natural polyphenols can coordinate with metal ions to self-assemble into mesocrystals and other nano- to macroscopic materials. nih.govacs.org This process can be used to create hollow spheres for drug delivery or porous carbons for catalysis and gas storage. acs.orgnih.gov Exploring the self-assembly of this compound and its derivatives, potentially in the presence of metal ions or other co-formers, could lead to novel functional biomaterials.

| Synthon Name | Description | Dominant Interactions | Reference |

|---|---|---|---|

| Tetrameric Loop / Square Motif | A cyclic arrangement of four aminophenol molecules. | O−H···N and N−H···O hydrogen bonds | acs.orgresearchgate.net |

| Infinite N(H)O Chain | A linear, one-dimensional chain of molecules. | O−H···N and N−H···O hydrogen bonds | acs.orgresearchgate.net |

| β-As Sheet | A two-dimensional sheet structure topologically equivalent to the structure of β-arsenic. | Cross-linked N(H)O chains forming a hexagonal (chair-like) pattern | researchgate.netacs.org |

Development of Targeted Research Tools based on the Compound's Core Structure

The unique chemical properties of the aminophenol scaffold make it an excellent starting point, or "scaffold," for the development of specialized tools for research. nih.gov These tools can be designed for applications ranging from chemical sensing to biological imaging.

A compelling example is the development of boron-containing fluorophores. Recently, novel dual-state emissive fluorophores (BOSHYs) were synthesized from salicylaldehyde (B1680747) hydrazone precursors, which feature a phenolic oxygen. acs.org These compounds were successfully used for the targeted imaging of lipid droplets within cells, demonstrating exceptional specificity. The core structure of this compound could be similarly incorporated into new fluorescent probes for imaging other specific organelles or biological processes.

In another application, N-sulphonated thiazolylazo aminophenols have been developed as highly sensitive and selective chromogenic reagents for the spectrophotometric determination of metal ions like iron in water samples. This demonstrates the potential for derivatives of this compound to be crafted into chemical sensors. Furthermore, the related compound 2-Amino-5-methylphenol has been used to synthesize ligands for catalysts, highlighting the utility of this scaffold in creating tools for chemical synthesis itself. sigmaaldrich.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.